5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound that features a trifluoromethyl group, a benzyl sulfonyl group, and a tetrahydropyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyrazolo[1,5-a]pyrazine core, which can be achieved through cyclization reactions involving hydrazines and orthoesters . The trifluoromethylbenzyl sulfonyl group can be introduced via nucleophilic substitution reactions using appropriate sulfonyl chlorides and trifluoromethylbenzyl halides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as palladium on carbon (Pd/C) for catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the pyrazine ring can produce tetrahydropyrazine derivatives .
Scientific Research Applications
5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by increasing hydrophobic interactions. The sulfonyl group can participate in hydrogen bonding with amino acid residues in the target protein, thereby stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Similar core structure but lacks the trifluoromethyl and sulfonyl groups.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: Contains a trifluoromethyl group but has a different core structure.
Uniqueness
5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the combination of its trifluoromethylbenzyl sulfonyl group and tetrahydropyrazolo[1,5-a]pyrazine core. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)12-3-1-11(2-4-12)10-23(21,22)19-7-8-20-13(9-19)5-6-18-20/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQHNIPMPFJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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